A Comprehensive Technical Guide to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide: Properties, Synthesis, and Applications
Foreword
In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. (R)-N-(4-(1-Aminoethyl)phenyl)acetamide, a chiral amine, represents a key building block with significant potential in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of its chemical and physical properties, outlines a strategic approach to its synthesis and chiral resolution, and discusses its potential applications for researchers, scientists, and professionals in the pharmaceutical industry. The methodologies and insights presented herein are grounded in established chemical principles and draw upon data from analogous structures to provide a robust and practical resource.
Physicochemical Properties
The precise physicochemical properties of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide are not extensively documented in publicly available literature. However, by examining structurally related compounds, we can infer a reliable profile of its expected characteristics. These properties are fundamental for its handling, formulation, and integration into synthetic workflows.
Table 1: Predicted Physicochemical Properties of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C10H14N2O | Based on its chemical structure. |
| Molecular Weight | 178.23 g/mol | Calculated from the molecular formula[1][2]. |
| Appearance | Off-white to light yellow crystalline powder | Typical appearance for similar phenylacetamide derivatives[1][3]. |
| Melting Point | 110-120 °C | Inferred from similar acetanilide structures[3]. |
| Boiling Point | >300 °C | Estimated based on related aromatic amides[3]. |
| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water. | Common solubility profile for polar organic compounds containing both amine and amide functionalities[1][3]. |
| pKa (amino group) | ~9-10 | Typical range for a primary benzylic amine. |
| LogP | ~1.5 - 2.5 | Estimated based on the presence of both polar and non-polar groups. |
Synthesis and Chiral Resolution: A Strategic Approach
The synthesis of enantiomerically pure (R)-N-(4-(1-Aminoethyl)phenyl)acetamide necessitates a strategy that can effectively control the stereochemistry at the chiral center. A plausible and efficient route involves the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic N-(4-(1-Aminoethyl)phenyl)acetamide
A common and effective method for the synthesis of the racemic compound is the reduction of an oxime intermediate.
Step-by-step Protocol:
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Acetophenone Acylation: Start with 4'-aminoacetophenone. Protect the amino group via acetylation with acetic anhydride to yield 4'-acetylacetanilide.
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Oximation: React the 4'-acetylacetanilide with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.
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Reduction: Reduce the oxime to the primary amine using a suitable reducing agent, such as catalytic hydrogenation (e.g., H2/Pd-C) or a metal hydride (e.g., LiAlH4). This step yields the racemic N-(4-(1-aminoethyl)phenyl)acetamide.
Chiral Resolution
The separation of the (R) and (S) enantiomers can be achieved through classical resolution using a chiral resolving agent or by chiral chromatography.
Protocol for Classical Resolution:
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Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol). Add a stoichiometric amount of a chiral acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid.
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Fractional Crystallization: Allow the diastereomeric salts to crystallize. The differing solubilities of the two diastereomers will lead to the preferential crystallization of one.
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Isolation and Liberation: Isolate the crystals by filtration. Liberate the desired (R)-enantiomer by treating the diastereomeric salt with a base (e.g., NaOH) to neutralize the chiral acid.
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Extraction and Purification: Extract the free (R)-amine with an organic solvent and purify further if necessary.
Caption: Synthetic and Resolution Workflow.
Spectroscopic and Chromatographic Analysis
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.
Spectroscopic Identification
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl group methyl protons, the methine proton of the ethyl group, and the methyl protons of the ethyl group. The amino and amide protons will also be present, with their chemical shifts being solvent-dependent.
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¹³C NMR Spectroscopy: The carbon NMR will display distinct resonances for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the ethyl group.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 179.23.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide, and aromatic C-H and C=C stretching.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.
Illustrative HPLC Method:
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Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H).
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
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Expected Outcome: The (R) and (S) enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).
Caption: Chiral HPLC Analysis Workflow.
Potential Applications in Drug Development
(R)-N-(4-(1-Aminoethyl)phenyl)acetamide is a valuable chiral intermediate in the synthesis of more complex and pharmacologically active molecules. Its structural motifs are present in a variety of compounds investigated for therapeutic purposes.
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Scaffold for Bioactive Molecules: The primary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger molecular frameworks. The acetamide group can also be modified or may contribute to the binding of the final molecule to its biological target. The phenyl ring serves as a common scaffold in many drug molecules.
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Asymmetric Synthesis: As a chiral building block, it enables the stereoselective synthesis of target molecules, which is crucial for optimizing pharmacological activity and minimizing off-target effects.
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Precursor to Kinase Inhibitors and other APIs: Phenylacetamide derivatives are known to be part of the structure of various kinase inhibitors and other active pharmaceutical ingredients (APIs). The specific stereochemistry of the aminoethyl side chain can be critical for the specific and potent inhibition of the target enzyme.
Caption: Role as a Chiral Intermediate.
Safety and Handling
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(R)-N-(4-(1-Aminoethyl)phenyl)acetamide is a chiral molecule with significant potential as a building block in pharmaceutical synthesis. While direct experimental data is sparse, a comprehensive understanding of its properties, synthesis, and analysis can be constructed from the study of analogous compounds. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, underscoring the critical importance of stereochemistry in the design and development of novel therapeutics.
References
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